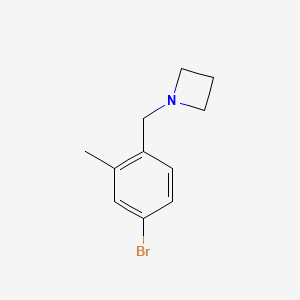
1-(4-Bromo-2-methylbenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-methylbenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Métodos De Preparación
The synthesis of 1-(4-Bromo-2-methylbenzyl)azetidine can be achieved through several routes. . This reaction is efficient for synthesizing functionalized azetidines. Another approach involves the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with a silver salt in DMSO at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-Bromo-2-methylbenzyl)azetidine undergoes various chemical reactions due to the presence of the azetidine ring and the bromine substituent. Common reactions include:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the substituents.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.
Common reagents used in these reactions include silver salts, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-methylbenzyl)azetidine has several applications in scientific research:
Medicinal Chemistry: Azetidines are explored for their potential as amino acid surrogates and in peptidomimetic chemistry. They are also investigated for their role in drug discovery, particularly in the development of bioactive molecules.
Organic Synthesis: The unique reactivity of azetidines makes them valuable intermediates in the synthesis of complex organic molecules.
Polymer Chemistry: Azetidines are used as building blocks for the synthesis of polyamines through ring-opening polymerization.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-methylbenzyl)azetidine involves its interaction with various molecular targets. The azetidine ring’s strain and the presence of the bromine substituent influence its reactivity and interaction with biological molecules. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with molecular targets, affecting biological pathways .
Comparación Con Compuestos Similares
1-(4-Bromo-2-methylbenzyl)azetidine can be compared with other azetidines and related compounds:
Propiedades
Fórmula molecular |
C11H14BrN |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
1-[(4-bromo-2-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14BrN/c1-9-7-11(12)4-3-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
Clave InChI |
BCSIZKPIKRFVSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)CN2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


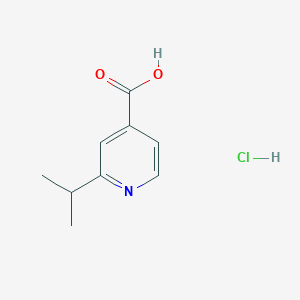
![6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13675574.png)
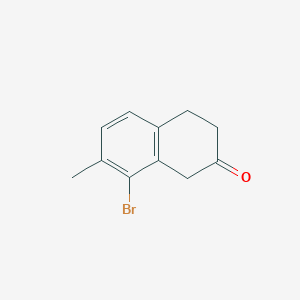
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)
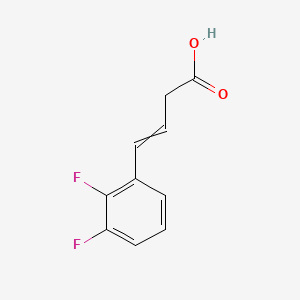
![2-[4-(4-Nitrophenoxy)phenyl]quinoxaline](/img/structure/B13675619.png)

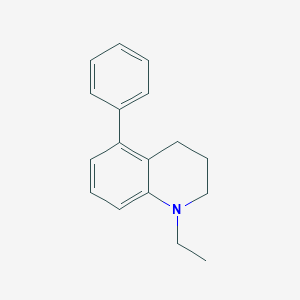
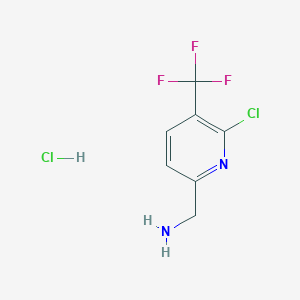
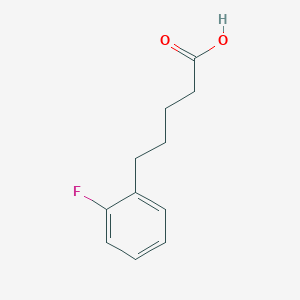
![2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675648.png)
![Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675649.png)


